molecular formula C10H12N2O2 B12933480 1-(Ethylamino)-1H-indole-5,6-diol

1-(Ethylamino)-1H-indole-5,6-diol

Cat. No.: B12933480
M. Wt: 192.21 g/mol
InChI Key: KXRQSYPMSFZOOE-UHFFFAOYSA-N
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Description

1-(Ethylamino)-1H-indole-5,6-diol is a compound belonging to the indole family, characterized by an indole core structure with an ethylamino group at the 1-position and hydroxyl groups at the 5 and 6 positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as indole-5,6-diol.

    Ethylation: The indole-5,6-diol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 1-position.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.

    Purification and Isolation: Advanced purification techniques, including distillation, crystallization, and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed:

    Quinone Derivatives: Formed through oxidation.

    Dihydro Derivatives: Formed through reduction.

    Substituted Indoles: Formed through substitution reactions.

Scientific Research Applications

1-(Ethylamino)-1H-indole-5,6-diol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(Ethylamino)-1H-indole-5,6-diol can be compared with other similar compounds, such as:

    1-(Methylamino)-1H-indole-5,6-diol: Differing by the presence of a methyl group instead of an ethyl group.

    1-(Propylamino)-1H-indole-5,6-diol: Differing by the presence of a propyl group instead of an ethyl group.

    1-(Hydroxyamino)-1H-indole-5,6-diol: Differing by the presence of a hydroxy group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(ethylamino)indole-5,6-diol

InChI

InChI=1S/C10H12N2O2/c1-2-11-12-4-3-7-5-9(13)10(14)6-8(7)12/h3-6,11,13-14H,2H2,1H3

InChI Key

KXRQSYPMSFZOOE-UHFFFAOYSA-N

Canonical SMILES

CCNN1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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